molecular formula C11H14N6O2S B2517526 6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide CAS No. 2034226-83-8

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2517526
CAS No.: 2034226-83-8
M. Wt: 294.33
InChI Key: AAQMSGIEQYCKQH-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide is a novel synthetic compound designed for researchers investigating new therapeutic agents against drug-resistant pathogens and specific cancer types. Its molecular structure incorporates the 1,2,4-triazole moiety, a scaffold renowned in medicinal chemistry for its diverse biological activities . This particular compound is engineered to leverage the broad-spectrum potential of the 1,2,4-triazole ring, which has been extensively documented to exhibit potent antibacterial and antitumor properties . The strategic combination of the triazole ring system with a pyrimidine carboxamide group in a single molecular framework is intended to create synergistic effects, potentially leading to enhanced efficacy and novel mechanisms of action. Researchers can utilize this compound as a key lead molecule in high-throughput screening campaigns against critical-priority bacteria, such as carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA), as well as in cellular assays to study its antiproliferative effects . Its value lies in its potential to overcome existing resistance mechanisms and its utility as a chemical tool for probing new biological pathways.

Properties

IUPAC Name

6-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-17-7-15-16-11(17)20-4-3-12-10(18)8-5-9(19-2)14-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMSGIEQYCKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines, suggesting that this compound may interact with its targets to induce cytotoxic effects.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been associated with a broad spectrum of biological activities, indicating that this compound may influence multiple biochemical pathways.

Result of Action

1,2,4-triazole hybrids have been reported to exhibit cytotoxic activities against tumor cell lines, suggesting that this compound may have similar effects.

Biological Activity

6-Methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates a pyrimidine moiety and a triazole derivative, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C12H15N5O2SC_{12}H_{15}N_{5}O_{2}S, with a molecular weight of approximately 293.35 g/mol. The structure includes functional groups that contribute to its biological properties.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of triazole exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to our compound have demonstrated effectiveness against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt cellular functions .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This inhibition is crucial for managing inflammatory diseases .

Anticancer Activity

The compound's anticancer properties are also notable. It has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival pathways . The presence of the triazole ring enhances its interaction with biological targets involved in cancer proliferation.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzyme Activity : The triazole group can inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels in cells, providing neuroprotective effects .
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation .

Study on Anti-inflammatory Activity

A study conducted on various triazole derivatives indicated that those with similar structural features to this compound exhibited significant inhibition of NO production and reduced levels of pro-inflammatory markers in LPS-stimulated macrophages .

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A26.460.092
6-Methoxy Compound18.592.6

Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines such as HeLa and MCF7 while showing lower toxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds structurally related to 6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide have shown promising results against various cancer cell lines. The incorporation of triazole rings is believed to enhance the cytotoxicity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated a series of triazole derivatives for their anticancer properties, revealing that certain modifications significantly improved their efficacy against breast and colon cancer cells. The compound's structural features were linked to its ability to inhibit tumor growth in vitro and in vivo .

Antimicrobial Properties

The triazole moiety is also recognized for its antifungal and antibacterial activities. Research indicates that compounds with similar structures exhibit significant inhibition against pathogens like Candida albicans and Staphylococcus aureus.

Case Study:
A recent investigation into the antimicrobial efficacy of pyrimidine derivatives demonstrated that modifications at the triazole position enhanced activity against resistant strains of bacteria. The study noted that the presence of a thioether group was crucial for improving the compound's interaction with bacterial cell membranes .

Herbicidal Activity

Heterocyclic compounds, particularly those containing triazoles, have been explored for their herbicidal properties. Research has shown that such compounds can effectively inhibit weed growth by disrupting specific biochemical pathways in plants.

Case Study:
In a comparative study on various triazole derivatives, it was found that certain compounds exhibited potent herbicidal activity against common agricultural weeds. The mechanism was attributed to interference with photosynthesis and plant hormone regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

Structural Feature Impact on Activity
Triazole Ring Enhances anticancer and antimicrobial activity
Thioether Group Improves interaction with biological targets
Pyrimidine Core Contributes to overall stability and solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound 9d (Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate)
  • Key Differences: The triazole ring is substituted with a nitrobenzylidene amino group and a trifluoromethyl (-CF3) group. Contains additional hydrazono and nitrobenzylidene moieties, increasing molecular weight (541.89 vs. ~383 for the target compound).
  • Elemental Analysis :

    Element Calculated (%) Found (%)
    C 44.33 44.21
    H 2.79 2.68
    N 18.09 18.01

    This indicates high purity but lower carbon and nitrogen content compared to the target compound due to heavier substituents .

4-((5-(Decylthio)-4-Methyl-4H-1,2,4-Triazol-3-yl)methyl)morpholine
  • Key Differences: A decylthio (-S-C10H21) chain replaces the thioethyl bridge, increasing hydrophobicity.
  • Activity : Demonstrates antifungal and antimicrobial properties, suggesting that alkylthio chains enhance bioactivity .

Pyrimidine Core Modifications

6-(Benzyloxy)-N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide
  • Key Differences :
    • Benzyloxy (O-CH2-C6H5) replaces methoxy at position 6, increasing steric bulk.
    • Thiazole ring replaces the triazole-thioethyl moiety.
  • Molecular Weight : 383.4 vs. ~383 for the target compound, but altered solubility due to the benzyloxy group .
N-Substituted 2-((5-(3-Bromophenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylpropanamide
  • Key Differences :
    • Propanamide linker replaces the carboxamide-thioethyl group.
    • 3-Bromophenyl substituent on the triazole introduces steric hindrance and electron-withdrawing effects.
  • Spectroscopic Data : UV-Vis absorption at 295–298 nm, indicating π→π* transitions influenced by bromine’s electronegativity .

Physicochemical and Electronic Properties

Compound Type Substituents UV-Vis λmax (nm) Notable Features
Target Compound 6-Methoxy, thioethyl-triazole Not reported Balanced hydrophilicity/lipophilicity
Bromophenyl-Triazole Hybrids 3-Bromophenyl 295–298 Enhanced electron-withdrawing effects
Nitro/Trifluoromethyl Derivatives -CF3, -NO2 Not reported High molecular weight, polar groups

Q & A

Q. Table 1: Comparative Yields in Triazole-Based Syntheses

Reaction StepCatalyst/SolventYield (%)Reference
Carboxylic acid activationEDCI/HOBt, DMF89.7
Thioether formationNaH, THF70.7

Q. Table 2: Key DFT-Predicted NLO Properties

Compound Derivativeα\alpha (1024^{-24} esu)β\beta (1030^{-30} esu)
Triazole with methoxy group2.151,450
Triazole with nitro group3.022,980

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